3,5-Dibenzyl-1-methylpiperidin-4-one
Description
3,5-Dibenzyl-1-methylpiperidin-4-one (molecular formula: C₂₀H₂₃NO, molecular weight: 293.41) is a piperidin-4-one derivative with benzyl substituents at the 3 and 5 positions and a methyl group at the 1-position of the piperidine ring . The benzyl groups contribute to its lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,5-dibenzyl-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H23NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI Key |
FODCQICREBKHDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzyl-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzyl groups or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3,5-Dibenzyl-1-methylpiperidin-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibenzyl-1-methylpiperidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 3,5-dibenzyl-1-methylpiperidin-4-one and analogous compounds:
Crystallographic and Conformational Insights
- The crystal structure of (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one reveals a non-planar piperidinone ring with twist-boat conformation, stabilized by weak C–H···O interactions . In contrast, the methoxy-substituted analog likely adopts a more planar conformation due to conjugation with the methoxy groups .
- Stereochemical variations, as seen in (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, can significantly alter binding affinities to biological targets, emphasizing the importance of chirality in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
